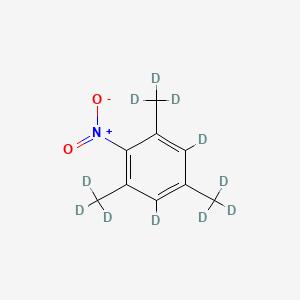

2,4,6-Trimethyl-5-nitrobenzene-d11

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dideuterio-5-nitro-2,4,6-tris(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3/i1D3,2D3,3D3,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEKDQTVGHRSNS-JXCHDVSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[N+](=O)[O-])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Incorporation Strategies for 2,4,6 Trimethyl 5 Nitrobenzene D11

Advanced Approaches for Deuterium (B1214612) Incorporation into Aromatic Systems

The introduction of deuterium into aromatic molecules can be achieved through several strategic approaches, ranging from direct exchange reactions on the final molecule to building the molecule from already deuterated precursors.

Catalytic Hydrogen-Deuterium Exchange (HDE) Reactions

Catalytic Hydrogen-Deuterium Exchange (HDE) is a powerful and direct method for isotopic labeling, involving the exchange of protium (B1232500) (¹H) atoms on a substrate with deuterium (²H) from a deuterium source, typically deuterium oxide (D₂O). tn-sanso.co.jp This process is facilitated by a catalyst, often a transition metal, under specific reaction conditions.

Key Features of HDE Reactions:

Catalysts: A wide array of catalysts are effective for HDE, including heterogeneous catalysts like palladium on carbon (Pd/C) and platinum on alumina, as well as homogeneous catalysts. nih.gov Recent advancements have introduced highly efficient and scalable systems, such as nanostructured iron catalysts that permit deuteration using inexpensive D₂O under hydrogen pressure. nih.govnih.gov For nitroaromatics specifically, silver-catalyzed HIE has been shown to effectively introduce deuterium at multiple positions on the aromatic ring. chemrxiv.orgnih.govacs.org

Deuterium Source: Deuterium oxide (D₂O) is the most common and economical deuterium source for HDE reactions. tn-sanso.co.jpchemrxiv.org

Conditions: HDE reactions on aromatic compounds often require elevated temperatures and pressures to overcome the stability of C-H bonds. tn-sanso.co.jpgoogle.com To improve reaction efficiency and reduce lengthy reaction times, innovative heating methods such as microwave irradiation have been successfully implemented, particularly in flow synthesis systems. tn-sanso.co.jp

For the synthesis of 2,4,6-Trimethyl-5-nitrobenzene-d11, HDE could be applied to the unlabeled precursor, 2,4,6-trimethylnitrobenzene (nitromesitylene). Studies on related polymethylated aromatics like xylenes (B1142099) and toluene (B28343) have shown that side-chain (methyl) protons can exchange more rapidly than aromatic ring protons, which could be leveraged to achieve the desired d11 labeling pattern. rsc.org

| Catalyst Type | Examples | Typical Conditions | Advantages | References |

|---|---|---|---|---|

| Precious Metal | Pd/C, Pt/Al₂O₃, Iridium complexes | High temperature and pressure | High activity, well-established | nih.govgoogle.comuni-rostock.de |

| Base Metal | Nanostructured Iron, Nickel | D₂O, H₂ pressure | Cost-effective, scalable, uses inexpensive D₂O | nih.govnih.govrsc.org |

| Silver-Based | Ag₂CO₃ with phosphine (B1218219) ligands | D₂O, elevated temperature | Effective for nitroaromatics | chemrxiv.orgnih.govacs.org |

Multi-step Synthetic Routes from Deuterated Precursors

An alternative to post-synthesis H/D exchange is to construct the target molecule from smaller, commercially available deuterated building blocks. google.comuni-rostock.de This bottom-up approach offers excellent control over the location and number of incorporated deuterium atoms.

For this compound, a logical precursor would be fully deuterated mesitylene (B46885) (1,3,5-trimethylbenzene-d12). The synthesis of the unlabeled compound is typically achieved through the nitration of mesitylene using a mixture of nitric acid and sulfuric acid. google.com Applying this established reaction to mesitylene-d12 (B1586286) would directly yield the desired product with complete deuteration of the methyl groups and the aromatic ring.

Synthetic Pathway Example:

Starting Material: Mesitylene-d12

Reaction: Nitration with HNO₃/H₂SO₄

Product: this compound (technically, this nitration would yield 2-nitro-1,3,5-tris(trideuteriomethyl)benzene-4,6-d2, which corresponds to the target structure). lgcstandards.com

While this method provides unparalleled regioselectivity, its practicality is often limited by the commercial availability and high cost of the necessary deuterated starting materials. google.com

Electrochemical and Photochemical Deuteration Techniques for Aromatic Substrates

Emerging techniques in electrochemical and photochemical synthesis offer milder and often more selective routes for deuterium incorporation, avoiding the need for high pressures or temperatures. nih.govgoogle.com

Electrochemical Deuteration: This method uses an electric current to drive the reduction of a substrate, often in the presence of D₂O as the deuterium source. It is particularly effective for reductive deuteration reactions, such as the conversion of aryl halides to their deuterated counterparts, and can proceed under neutral conditions without the need for external chemical reductants.

Photochemical Deuteration: This technique utilizes light to activate a substrate or a photocatalyst, initiating a reaction cascade that leads to deuterium incorporation from a source like D₂O. researchgate.netrsc.org Photoredox catalysis has proven effective for the late-stage deuteration of complex molecules under very mild conditions. nih.gov A hybrid approach, known as electrophotocatalysis, combines both methods to achieve the deuteration of otherwise inert aromatic systems. chinesechemsoc.orgchinesechemsoc.org These green chemistry approaches are valuable for their high selectivity and compatibility with a wide range of functional groups. chinesechemsoc.org

Regioselectivity and Control of Deuterium Placement in Polymethylated Nitrobenzenes

Achieving the specific labeling pattern of this compound, where all three methyl groups and both aromatic protons are deuterated, requires precise control over the reaction's regioselectivity.

The directing effects of the substituents on the benzene (B151609) ring play a critical role in HDE reactions. The three methyl groups are activating and ortho-, para-directing, while the nitro group is strongly deactivating and meta-directing. In a potential HDE reaction on nitromesitylene, the two aromatic C-H bonds are meta to the nitro group and ortho/para to the methyl groups, making them susceptible to electrophilic substitution.

However, the most unambiguous method to ensure the correct placement of all eleven deuterium atoms is through a multi-step synthesis starting from a fully deuterated precursor like mesitylene-d12, as described in section 2.1.2. This strategy circumvents any potential issues with incomplete or non-selective exchange that might arise during a direct HDE on the unlabeled nitromesitylene.

Optimization of Deuterium Content and Isotopic Purity for Research Applications

For applications such as internal standards in quantitative mass spectrometry, achieving high isotopic purity (typically >98%) is paramount. avantiresearch.com Low isotopic purity can lead to isobaric interference with the non-labeled analyte, compromising the accuracy and sensitivity of the assay. avantiresearch.comrsc.orgresearchgate.net

Strategies for Optimization:

Reaction Conditions: In HDE reactions, increasing the deuterium content can be achieved by using a large excess of the deuterium source (e.g., D₂O) or by performing multiple, sequential exchange reactions. tn-sanso.co.jp

Flow Chemistry: Continuous flow synthesis methods offer superior control over reaction parameters, leading to enhanced efficiency and higher throughput compared to traditional batch methods. tn-sanso.co.jpresearchgate.net

Catalyst Selection: The choice of catalyst can significantly influence the degree of deuterium incorporation. acs.orgnih.gov

Analytical Verification: The isotopic purity and structural integrity of the final product must be rigorously confirmed. A combination of analytical techniques is typically employed for this purpose.

| Technique | Information Provided | References |

|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Determines isotopic distribution and calculates overall % isotopic enrichment. | rsc.orgresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the specific locations of deuterium labels by observing the absence of ¹H signals and provides relative isotopic purity. | rsc.orgresearchgate.net |

| Molecular Rotational Resonance (MRR) Spectroscopy | Provides highly accurate measurements of the isotopic purity for all isotopomers present, aiding in the optimization of synthetic methods. | acs.orgnih.gov |

Challenges and Innovations in Scalable Synthesis of Deuterated Aromatic Derivatives

Transitioning the synthesis of deuterated compounds from the laboratory bench to an industrial scale presents several significant challenges. However, recent innovations are providing effective solutions.

Common Challenges:

Cost and Availability: The high cost of D₂O and deuterated starting materials is a major barrier to large-scale production. tn-sanso.co.jpgoogle.com

Process Efficiency: Traditional batch synthesis methods are often limited by small reactor sizes, inefficient heating and cooling, and complex downstream processing, which hinders scalability. tn-sanso.co.jp

Harsh Conditions: Many deuteration methods require high temperatures and pressures, which can be difficult and costly to implement on a large scale. tn-sanso.co.jpgoogle.com

Technological Innovations:

Flow Synthesis: The adoption of continuous flow reactors, often coupled with microwave heating, represents a major advance. This technology enables higher production efficiency, improved safety, and is more easily scaled up compared to batch processes. tn-sanso.co.jpresearchgate.net

Advanced Catalysis: The development of robust and cost-effective catalysts, such as the nanostructured iron catalysts mentioned earlier, makes large-scale deuteration more economically viable. nih.govnih.gov

Sustainable Methods: Green chemistry approaches, including electro- and photochemical methods, operate under milder conditions and reduce reliance on hazardous reagents, facilitating safer and more sustainable large-scale production. chinesechemsoc.orgchinesechemsoc.org

Deuterium Recycling: To address the finite supply and high cost of deuterium, industrial initiatives are emerging to develop facilities capable of recycling deuterium waste, creating a more circular and sustainable deuterium economy. uwaterloo.ca

These innovations are paving the way for more efficient, cost-effective, and sustainable production of deuterated aromatic compounds like this compound, ensuring their continued availability for critical research and analytical applications.

Mechanistic Investigations Utilizing 2,4,6 Trimethyl 5 Nitrobenzene D11

Application of Kinetic Isotope Effects (KIEs) for Reaction Pathway Elucidation

The substitution of hydrogen with deuterium (B1214612) atoms in 2,4,6-trimethyl-5-nitrobenzene-d11 leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. youtube.com This difference in bond strength is the foundation of the kinetic isotope effect (KIE), a phenomenon where isotopically substituted molecules react at different rates. princeton.edu By measuring these rate differences, valuable information about the rate-determining step of a reaction can be obtained. princeton.edu

Primary and Secondary Deuterium KIEs in Aromatic Substitution Reactions

In electrophilic aromatic substitution reactions, the nature of the KIE can reveal whether the breaking of the C-H (or C-D) bond is part of the rate-determining step. youtube.com If the rates of reaction for the deuterated and non-deuterated compounds are the same (a KIE of 1), it suggests that the initial attack of the electrophile is the slow step, and the subsequent loss of a proton or deuteron (B1233211) is a rapid process. youtube.com Conversely, a significant primary KIE (where the C-H bond breaks faster than the C-D bond) would indicate that proton/deuteron removal is the rate-determining step. youtube.com

Secondary deuterium KIEs, where the isotopic substitution is not at the site of bond cleavage, can also provide mechanistic insights. princeton.edumsudenver.edu These effects can arise from changes in hybridization and hyperconjugation between the ground state and the transition state. princeton.edu For instance, a change from sp2 to sp3 hybridization at a deuterated carbon during the formation of a reaction intermediate can lead to a measurable secondary KIE. princeton.edu

Investigation of Nitro Group Reactivity Mechanisms (e.g., Reduction, Nucleophilic Attack)

The nitro group of this compound can undergo various transformations, including reduction to an amino group and nucleophilic aromatic substitution (SNAr). Isotopic labeling is crucial in studying the mechanisms of these reactions. For example, in the reduction of nitroaromatics, isotopic labeling can help track the origin of hydrogen atoms in the resulting amine.

In SNAr reactions, the electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack. nih.gov The reaction typically proceeds through a two-step addition-elimination mechanism involving a Meisenheimer intermediate. nih.gov However, some SNAr reactions may occur via a concerted mechanism. nih.gov The use of deuterated substrates like this compound can help distinguish between these pathways by analyzing the KIEs. nih.gov For instance, a study on the reaction of dinitroarenes with amines showed that the stability of the zwitterionic intermediate, which is influenced by the solvent, plays a crucial role in the reaction rate. scirp.org

Influence of Deuteration on Aromaticity and Electronic Structure in Reaction Intermediates

The replacement of hydrogen with deuterium can subtly influence the electronic structure and aromaticity of reaction intermediates. cdnsciencepub.com While isotopic substitution does not alter the potential energy surface of a reaction, it does affect mass-dependent properties like vibrational frequencies. princeton.edu These changes can impact the stability of intermediates and transition states. For example, the stronger C-D bond can lead to a slight decrease in the electron-donating ability of a methyl group through hyperconjugation, which in turn can affect the stability of a carbocationic intermediate in an electrophilic aromatic substitution reaction. msudenver.edu

Solvent Effects and Catalysis in Reactions Involving Deuterated Aromatic Systems

The choice of solvent can significantly influence the kinetics and product distribution of reactions involving deuterated aromatic compounds. synmr.in Deuterated solvents are often used in mechanistic studies to avoid isotopic scrambling and to provide a clean background for NMR analysis. synmr.in However, it is important to recognize that deuterated solvents can have different physical properties, such as viscosity and solvating power, compared to their non-deuterated counterparts, which can affect reaction rates. cdnsciencepub.comsynmr.in

Catalysis plays a vital role in many reactions of aromatic systems. For instance, the nitration of mesitylene (B46885) (the non-deuterated precursor to this compound) is typically carried out with a mixture of concentrated nitric and sulfuric acids, where sulfuric acid acts as a catalyst. chemguide.co.uklibretexts.org In hydrogenation reactions, catalysts like Raney nickel or supported rhodium are employed. tennessee.edu Studies have shown that the presence of nitro compounds can affect the catalytic activity in deuterium exchange reactions. tennessee.edu For example, nitromesitylene was found to decrease the exchange of deuterium with methanol (B129727) over a Raney nickel catalyst. tennessee.edu

Reaction Kinetics and Rate-Determining Step Analysis through Isotopic Labeling

Isotopic labeling with deuterium is a powerful technique for determining the rate-determining step of a reaction. youtube.comnih.govcdnsciencepub.comresearchgate.net By comparing the reaction rates of the deuterated and non-deuterated compounds, a kinetic isotope effect can be measured. youtube.com As mentioned earlier, a KIE close to 1 in electrophilic aromatic substitution suggests that the initial electrophilic attack is the rate-determining step, while a significant KIE points to the C-H/C-D bond cleavage as the slow step. youtube.com

For example, in many electrophilic aromatic substitution reactions, such as nitration, the formation of the electrophile is the slow step, and the subsequent reaction with the aromatic compound is fast. gla.ac.uk This results in zero-order kinetics with respect to the aromatic compound and no significant KIE. gla.ac.uk However, if the aromatic compound is sufficiently unreactive, the reaction can become first-order, and a KIE may be observed. gla.ac.uk

Below is an interactive table summarizing the properties of the compounds mentioned in this article.

| Compound Name | Molecular Formula | CAS Number |

| This compound | C9D11NO2 | 1126138-12-2 |

| Nitromesitylene | C9H11NO2 | 603-71-4 |

| 1,3-Dinitrobenzene | C6H4N2O4 | 99-65-0 |

| Trinitromethylbenzene (TNT) | C7H5N3O6 | 118-96-7 |

| Nitrobenzene (B124822) | C6H5NO2 | 98-95-3 |

| 2-Nitromethylbenzene | C7H7NO2 | 88-72-2 |

| 4-Nitromethylbenzene | C7H7NO2 | 99-99-0 |

| 3-Nitromethylbenzene | C7H7NO2 | 99-08-1 |

Advanced Spectroscopic Characterization and Analytical Applications of 2,4,6 Trimethyl 5 Nitrobenzene D11

Deuterium (B1214612) Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Probing

Deuterium (²H) NMR spectroscopy is a powerful technique for the structural elucidation and mechanistic investigation of deuterated molecules like 2,4,6-Trimethyl-5-nitrobenzene-d11. thalesnano.com While conventional proton (¹H) NMR becomes less informative for highly deuterated compounds due to weak residual signals, ²H NMR provides direct information about the deuterium-labeled sites. sigmaaldrich.com

In the case of this compound, ²H NMR can confirm the specific positions of the eleven deuterium atoms, verifying the integrity of the isotopic labeling. rsc.orgrsc.org This is crucial for its application as an internal standard in quantitative analyses. thalesnano.com For instance, the spectrum would be expected to show distinct signals corresponding to the deuterium on the aromatic ring and the deuterium on the methyl groups, with integrals reflecting the correct 2:9 ratio. Furthermore, deuterium-induced isotope shifts on ¹³C NMR spectra can be utilized to quantify the degree of deuteration at specific molecular sites. researchgate.net

Mechanistic studies also benefit from deuterium labeling. By tracking the fate of deuterium atoms in chemical reactions, researchers can gain insights into reaction pathways. thalesnano.com For example, if this compound were used in a reaction involving hydrogen abstraction, the presence or absence of deuterium in the products would reveal whether the methyl or aromatic C-H(D) bonds were involved.

Table 1: Hypothetical ²H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ²H | ~7.0 | Singlet | Aromatic-D |

| ²H | ~2.2 | Singlet | Methyl-D₉ |

| ¹³C | ~138 | Multiplet | C-NO₂ |

| ¹³C | ~135 | Multiplet | C-CD₃ |

| ¹³C | ~125 | Multiplet | C-D |

| ¹³C | ~20 | Multiplet | -CD₃ |

Note: The exact chemical shifts are hypothetical and would need to be determined experimentally. The multiplicities in the ¹³C spectrum would be complex due to C-D coupling.

Mass Spectrometry (MS) Techniques for Isotopic Purity and Fragmentation Analysis

Mass spectrometry is a cornerstone for the analysis of isotopically labeled compounds, providing critical information on isotopic purity and molecular structure through fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry for Isotopic Fingerprinting

High-resolution mass spectrometry (HR-MS) is essential for determining the isotopic purity of this compound. nih.govresearchgate.net It allows for the accurate mass measurement of the molecular ion and its isotopologues, which are molecules that differ only in their isotopic composition. rsc.orgnih.gov By comparing the measured mass to the theoretical exact mass, the elemental composition can be confirmed.

The isotopic distribution pattern in the mass spectrum provides a fingerprint of the deuterated compound. For this compound, the most abundant ion should correspond to the fully deuterated species. The presence and relative abundance of ions with fewer deuterium atoms (d10, d9, etc.) can be precisely quantified to determine the isotopic enrichment. rsc.orgrsc.org This is vital for its use as an internal standard in isotope dilution mass spectrometry, where accurate knowledge of the isotopic purity of the standard is paramount for accurate quantification of the unlabeled analyte. nih.govresolvemass.ca

Tandem Mass Spectrometry for Elucidating Fragmentation Pathways of Deuterated Ions

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. dtic.mil This technique is invaluable for elucidating the fragmentation pathways of ions and confirming the location of isotopic labels. nih.govresearchgate.net

For this compound, MS/MS studies would reveal how the molecule breaks apart upon activation. The masses of the fragment ions would indicate which parts of the molecule contain deuterium. For example, the loss of a deuterated methyl radical (-CD₃) or a nitro group (-NO₂) would result in fragment ions with specific mass-to-charge ratios that confirm the presence of deuterium on those fragments. researchgate.net Comparing the fragmentation patterns of the deuterated and non-deuterated analogs can provide deep insights into the fragmentation mechanisms, as the difference in bond energies between C-H and C-D bonds can influence which bonds are more likely to break. stackexchange.com

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (predicted) | Fragment | Description |

| 176.148 | [C₉D₁₁NO₂]⁺ | Molecular Ion |

| 161.124 | [C₉D₈NO₂]⁺ | Loss of a CD₃ radical |

| 130.136 | [C₉D₁₁]⁺ | Loss of NO₂ |

| 112.112 | [C₈D₅]⁺ | Further fragmentation |

Note: These are predicted fragment ions and their relative abundances would depend on the MS/MS conditions.

Vibrational Spectroscopy (IR, Raman) for Conformational and Electronic Structure Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are sensitive to its structure, conformation, and electronic properties. nih.govnih.gov

For this compound, the IR and Raman spectra would show characteristic bands corresponding to the vibrations of the nitro group, the aromatic ring, and the methyl groups. The substitution of hydrogen with deuterium leads to significant shifts in the vibrational frequencies of the C-D bonds compared to C-H bonds. These shifts can be used to confirm the deuteration of the molecule.

The nitro group has strong and characteristic symmetric and asymmetric stretching vibrations, typically observed in the IR spectrum. spectroscopyonline.com The positions of these bands can be influenced by the electronic effects of the methyl groups and the planarity of the nitro group with respect to the benzene (B151609) ring. semanticscholar.org The presence of bulky methyl groups ortho to the nitro group in 2,4,6-trimethyl-5-nitrobenzene can cause the nitro group to twist out of the plane of the benzene ring, affecting its electronic interaction with the ring. aip.orghw.ac.uk

Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the molecule. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational spectra and aid in the assignment of the observed bands, providing a deeper understanding of the molecule's conformational and electronic structure. nih.govnih.gov

Table 3: Key Vibrational Modes and Expected Wavenumber Regions (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C-D Aromatic Stretch | ~2200-2300 | IR, Raman |

| C-D Methyl Stretch | ~2100-2250 | IR, Raman |

| NO₂ Asymmetric Stretch | ~1500-1550 | IR |

| NO₂ Symmetric Stretch | ~1330-1370 | IR, Raman |

| Aromatic Ring Vibrations | ~1400-1600 | IR, Raman |

Chromatographic Methods for Separation and Quantification of Isotopic Analogs in Research Samples

Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are fundamental for the separation and quantification of this compound from its non-deuterated counterpart and other components in a sample matrix. nih.govacs.org

In many applications, this compound is used as an internal standard for the quantification of the unlabeled 2,4,6-trimethyl-5-nitrobenzene. resolvemass.ca The principle of isotope dilution analysis relies on adding a known amount of the deuterated standard to a sample. nih.gov The sample is then processed, and the ratio of the unlabeled analyte to the deuterated standard is measured, typically by mass spectrometry.

Chromatography is crucial for separating the analyte and the internal standard from other matrix components that could interfere with the measurement. While the deuterated and non-deuterated analogs have very similar chemical properties, they can sometimes exhibit slightly different retention times in chromatographic systems. nih.gov This isotopic effect on retention is generally small but can be more pronounced in gas chromatography. iaea.orgosti.gov The optimization of chromatographic conditions is therefore important to ensure co-elution or at least consistent elution profiles to minimize analytical errors. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful combination for the quantification of deuterated compounds in complex biological or environmental samples. nih.gov The selectivity of both the chromatographic separation and the mass spectrometric detection allows for highly sensitive and accurate measurements.

Computational and Theoretical Chemistry Studies of 2,4,6 Trimethyl 5 Nitrobenzene D11

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic properties and energetic stability of 2,4,6-trimethyl-5-nitrobenzene-d11. Methods such as Density Functional Theory (DFT) are frequently employed to model the molecule's geometry, electron distribution, and orbital energies. For nitroaromatic compounds, DFT calculations provide critical insights into how the electron-withdrawing nitro group and electron-donating methyl groups influence the electronic structure of the benzene (B151609) ring. researchgate.net

Advanced computational workflows, sometimes utilizing methods like the Quantum Phase Estimation (QPE) algorithm, can be applied to calculate the electronic ground and excited states with high accuracy. arxiv.org These calculations are essential for understanding the molecule's thermodynamic properties and potential energy surfaces. The choice of functional and basis set is crucial for accuracy; for instance, the B3LYP functional with a 6-311+G(d,p) basis set is a common choice for predicting properties of similar organic molecules. The energetics of processes like electron capture or intramolecular electron transfer can be evaluated using time-dependent DFT, which is particularly relevant for understanding the behavior of nitro-containing compounds in mass spectrometry. researchgate.net

Table 1: Overview of Quantum Chemical Methods for Electronic Structure Analysis This table is interactive. You can sort and filter the data.

Prediction of Spectroscopic Signatures and Vibrational Frequencies for Deuterated Aromatic Compounds

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of complex molecules. For this compound, deuteration significantly alters its vibrational (infrared) and nuclear magnetic resonance (NMR) spectra compared to its non-deuterated analog.

DFT simulations can accurately predict infrared (IR) frequencies. Normal mode analysis helps assign specific vibrational modes, such as the characteristic nitro-group vibrations typically found in the 1500–1600 cm⁻¹ range. The substitution of hydrogen with deuterium (B1214612) results in a noticeable shift of C-D vibrational modes to lower frequencies (longer wavelengths) due to the heavier mass of deuterium. Quantum-chemical calculations on deuterated polycyclic aromatic hydrocarbons (PAHs) show that C-D out-of-plane vibrations can be expected in the 14–19 μm range. researchgate.net

For NMR spectroscopy, DFT is a well-established tool for predicting chemical shifts, which aids in structure verification and peak assignment. mdpi.com Benchmark studies have identified specific functionals and basis sets that yield high accuracy; for example, the WP04 functional with a 6-311++G(2d,p) basis set is effective for predicting ¹H NMR chemical shifts. mdpi.com The isotopic labeling in this compound makes computational prediction essential for interpreting its unique NMR spectrum.

Table 2: Calculated Vibrational Frequencies for Aromatic C-H vs. C-D Bonds This table is interactive. You can sort and filter the data.

Molecular Dynamics Simulations for Investigating Reactivity and Intermolecular Interactions

For a compound like this compound, MD can elucidate how molecules pack in a condensed phase and the nature of their intermolecular interactions, such as van der Waals forces and electrostatic interactions. researchgate.net More advanced reactive force fields, such as ReaxFF, have been developed to simulate chemical reactions by allowing for the formation and breaking of chemical bonds. mdpi.comrsc.org Reactive MD simulations are particularly useful for studying the thermal decomposition of energetic materials like nitroaromatics. rsc.org These simulations can reveal initial decomposition steps, the formation of intermediate products, and the influence of substituents on reaction pathways. rsc.orgscielo.br

Table 3: Applications of Molecular Dynamics Simulations This table is interactive. You can sort and filter the data.

Computational Modeling of Reaction Pathways and Transition States with Isotopic Perturbations

A central goal of computational chemistry is to map the entire energy landscape of a chemical reaction, identifying reactants, products, intermediates, and the transition states that connect them. By calculating the energy of transition states, chemists can determine the activation energy of a reaction, which governs its rate.

For this compound, computational modeling can predict its behavior in various chemical reactions, such as reduction of the nitro group or substitution on the aromatic ring. The "isotopic perturbations" introduced by the 11 deuterium atoms are of particular interest. Because deuterium is heavier than hydrogen, C-D bonds have a lower zero-point vibrational energy than C-H bonds. This difference can lead to a change in reaction rate if the C-D bond is broken or altered in the rate-determining step of a reaction—a phenomenon known as the Kinetic Isotope Effect (KIE).

Computational models can quantify the KIE by calculating the transition state structures and vibrational frequencies for both the deuterated and non-deuterated versions of the molecule. For example, ReaxFF MD simulations on related nitrobenzene (B124822) compounds have been used to study initial decomposition pathways, including nitro–nitrito isomerization and intermolecular atom transfer reactions, which would be affected by isotopic substitution. rsc.org Such studies provide a molecular-level understanding of how deuteration can alter the stability and reactivity of the compound. rsc.orgmdpi.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3-dideuterio-5-nitro-2,4,6-tris(trideuteriomethyl)benzene |

| Benzene |

| Nitrobenzene |

Chemical Reactivity and Derivatization Studies of 2,4,6 Trimethyl 5 Nitrobenzene D11

Electrophilic Aromatic Substitution (EAS) Reactivity in Deuterated Trimethylnitrobenzenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. libretexts.org The reaction proceeds via a two-step mechanism: initial attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate-determining step is typically the initial electrophilic attack. masterorganicchemistry.com

In the case of 2,4,6-trimethyl-5-nitrobenzene-d11, the presence of deuterium (B1214612) on the aromatic ring can influence the reaction rate. While the substitution of hydrogen with deuterium generally has a minimal effect on the rate of many EAS reactions, it is a critical tool in mechanistic studies. masterorganicchemistry.comyoutube.com This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and if the cleavage of this bond were part of the rate-determining step, a significant kinetic isotope effect would be observed.

The three methyl groups on the benzene (B151609) ring are activating groups and ortho-, para-directors, meaning they increase the electron density of the ring and direct incoming electrophiles to the positions ortho and para to them. Conversely, the nitro group is a strong deactivating group and a meta-director due to its electron-withdrawing nature. In this compound, the positions are already substituted, making further EAS reactions on the ring itself less likely without forcing conditions. However, the principles of EAS are crucial for understanding the synthesis of this compound, which involves the nitration of a deuterated trimethylbenzene precursor. chembk.com

| Feature | Impact on EAS Reactivity |

| Deuterated Aromatic Core | Primarily used for mechanistic studies via the kinetic isotope effect. Minimal direct impact on reactivity. |

| Three Methyl Groups | Activating, ortho-, para-directing. Increase the nucleophilicity of the aromatic ring. |

| Nitro Group | Deactivating, meta-directing. Decreases the nucleophilicity of the aromatic ring. |

Nucleophilic Aromatic Substitution (SNAr) Potential and Mechanisms

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups, particularly those positioned ortho and para to the leaving group. masterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The nitro group in this compound is a powerful electron-withdrawing group, which in principle could activate the ring towards SNAr. However, for a typical SNAr reaction to occur, a good leaving group, such as a halide, must be present on the ring. libretexts.org In this compound, there are no such leaving groups.

Therefore, the potential for SNAr on this specific compound is low under standard conditions. For SNAr to be a viable pathway, the molecule would need to be derivatized to include a suitable leaving group. The presence of the electron-donating methyl groups would also slightly disfavor the formation of the negatively charged Meisenheimer complex.

It is important to distinguish SNAr from other types of nucleophilic substitution on aromatic rings, such as those proceeding through a benzyne (B1209423) intermediate, which occur under strongly basic conditions. govtpgcdatia.ac.in

| Factor | Influence on SNAr Potential |

| Nitro Group | Strong electron-withdrawing group, activates the ring for SNAr. |

| Leaving Group | Absence of a good leaving group (e.g., halide) prevents typical SNAr reactions. |

| Methyl Groups | Electron-donating, slightly disfavor the formation of the Meisenheimer complex. |

Side-Chain Reactivity of the Methyl Groups in the Presence of a Deuterated Aromatic Core

The methyl groups attached to the deuterated benzene ring of this compound can undergo various chemical transformations. The deuteration of the aromatic core is not expected to significantly alter the intrinsic reactivity of the methyl groups, but it provides a valuable spectroscopic label for tracking reaction mechanisms. nih.gov

One common reaction of methyl groups on an aromatic ring is oxidation. Under appropriate conditions, the methyl groups can be oxidized to form carboxylic acids. The presence of the deactivating nitro group can make the ring more resistant to oxidation, potentially allowing for selective oxidation of the methyl groups.

Another area of reactivity involves the acidity of the benzylic protons of the methyl groups. While typically not very acidic, the presence of the electron-withdrawing nitro group can enhance their acidity, making them susceptible to deprotonation by a strong base. The resulting carbanion could then participate in various reactions, such as alkylation or condensation. Deuterium exchange at the methyl groups can also be achieved under basic conditions. redalyc.org

| Reaction Type | Description |

| Oxidation | The methyl groups can be oxidized to carboxylic acids. |

| Deprotonation/Alkylation | The benzylic protons can be removed by a strong base, and the resulting carbanion can be alkylated. |

| Condensation Reactions | The activated methyl groups may participate in condensation reactions with carbonyl compounds. |

Photochemical and Redox Transformations of the Nitro Group and Aromatic Ring

The nitro group is a versatile functional group that can undergo a variety of photochemical and redox transformations. The nitro group in this compound can be reduced to an amino group using various reducing agents, such as hydrogen gas with a catalyst. This transformation is a fundamental reaction in the synthesis of aromatic amines.

Photochemically, nitroaromatic compounds can participate in a range of reactions. qut.edu.au Upon absorption of light, the nitro group can be excited to a higher energy state, making it more reactive. This can lead to various transformations, including reduction, rearrangement, and fragmentation. The specific outcome of a photochemical reaction depends on the reaction conditions, such as the solvent and the presence of other reactants.

The aromatic ring itself can also undergo redox reactions. The electron-rich nature of the trimethyl-substituted ring, despite the presence of the deactivating nitro group, could make it susceptible to oxidation under certain conditions. Conversely, the nitroaromatic system can be reduced electrochemically. Studies on similar nitrobenzene (B124822) derivatives have explored their heterogeneous electron-transfer kinetics. researchgate.net

| Transformation | Details |

| Reduction of Nitro Group | Can be reduced to an amino group using standard reducing agents. |

| Photochemical Reactions | The excited state of the nitro group can lead to reduction, rearrangement, or fragmentation. |

| Electrochemical Reduction | The nitroaromatic system can accept electrons, leading to the formation of radical anions. |

Applications in Specialized Chemical Research and Environmental Mechanistic Studies

Role as an Internal Standard in Quantitative Chemical Analysis Research

In the realm of quantitative chemical analysis, particularly in methods involving mass spectrometry (MS), the use of stable isotope-labeled internal standards is considered a "gold standard" for achieving the highest accuracy and precision. buchem.com 2,4,6-Trimethyl-5-nitrobenzene-d11 exemplifies an ideal internal standard for the analysis of its non-deuterated counterpart, 2-nitromesitylene (B1583763), and other structurally related nitroaromatic compounds.

The fundamental principle behind its utility is that an ideal internal standard should behave chemically and physically identically to the analyte of interest during sample preparation, extraction, and chromatographic separation. Because the substitution of hydrogen with deuterium (B1214612) results in a negligible change in chemical properties, this compound co-elutes with the non-labeled analyte during gas chromatography (GC) or liquid chromatography (LC). However, due to the mass difference between deuterium and protium (B1232500), it is easily distinguishable by the mass spectrometer detector. acs.org

This co-elution and mass differentiation allow the deuterated standard to effectively compensate for variations and inefficiencies that may occur during the analytical process, such as:

Matrix Effects: Suppression or enhancement of the analyte signal caused by other components in the sample matrix.

Extraction Inefficiency: Incomplete recovery of the analyte from the initial sample.

Injection Volume Variability: Minor differences in the volume of sample extract introduced into the instrument.

By adding a known quantity of this compound to a sample at the beginning of the workflow, any loss or signal alteration experienced by the standard is mirrored by the analyte. The final concentration of the analyte is then calculated based on the ratio of the analyte's response to the internal standard's response, leading to highly reliable and reproducible results. buchem.comacs.org

A practical application illustrating this principle is found in environmental monitoring protocols. For instance, the non-deuterated analogue, 2-nitromesitylene (1,3,5-trimethyl-2-nitrobenzene), is listed as a surrogate standard in EPA Method 529 for the determination of explosives and related compounds in drinking water. accustandard.com Surrogates, like internal standards, are used to monitor the performance of the analytical method for each sample. The use of deuterated compounds like nitrobenzene-d5 (B32914) is also specified in this method, highlighting the established role of such labeled compounds in regulatory analysis. accustandard.com

Table 1: Properties of this compound as an Internal Standard

| Property | Advantage in Quantitative Analysis | Source |

|---|---|---|

| Isotopic Labeling | Mass is distinct from the non-labeled analyte, allowing separate detection by MS. | acs.org |

| Chemical Similarity | Behaves identically to the analyte during extraction and chromatography, ensuring proportional response. | |

| Co-elution | Elutes at the same retention time as the analyte, providing the most accurate correction for matrix effects at that specific point in the analysis. | buchem.com |

| High Isotopic Purity | Ensures minimal interference with the analyte's mass channel, leading to a clean signal and accurate quantification. | buchem.com |

Use as a Mechanistic Probe in Environmental Transformation Studies (Non-Toxicological)

The isotopic labeling of this compound makes it an invaluable mechanistic probe for investigating the fate of nitroaromatic compounds in the environment, outside of toxicological endpoints.

Isotopic Tracers for Degradation Pathway Elucidation in Environmental Systems

When a compound like 2,4,6-trimethyl-5-nitrobenzene is released into the environment, it can undergo transformation through various processes. Determining the precise chemical pathways of this degradation can be challenging in complex matrices like soil or water. By using the d11-labeled version, researchers can "tag" and trace the molecule and its subsequent transformation products.

As the parent compound degrades, the deuterium atoms remain on the molecular fragments. By using high-resolution mass spectrometry, scientists can identify these deuterated fragments, allowing them to piece together the degradation pathway step-by-step. This provides unambiguous evidence of the chemical changes occurring, such as the reduction of the nitro group to an amino group or the oxidation of the methyl groups.

Studies of Abiotic and Biotic Transformation Mechanisms of Deuterated Aromatics

The study of environmental fate is often divided into abiotic (non-biological) and biotic (biological) processes.

Abiotic Transformation: These processes include reactions like photolysis (breakdown by light) or hydrolysis (reaction with water). The strength of a carbon-deuterium (C-D) bond is slightly greater than that of a carbon-hydrogen (C-H) bond. This difference, known as the kinetic isotope effect, can provide insights into reaction mechanisms. acs.orgresearchgate.net If a reaction step involving the breaking of a C-H bond is rate-limiting, the deuterated compound may react more slowly than its non-deuterated counterpart. Observing this effect can help confirm which bonds are broken during a specific abiotic transformation process.

Biotic Transformation: Many microorganisms in soil and wastewater have evolved to degrade aromatic compounds. For example, bacteria from genera such as Pseudomonas are known to be involved in the degradation of nitrobenzenes. who.int In studies of biotic transformation, this compound can be introduced into a microbial culture or a microcosm (a small-scale model of an ecosystem). By tracking the appearance of deuterated metabolites over time, researchers can determine the specific metabolic pathways used by the microorganisms to break down the compound. This helps in understanding the natural attenuation potential of these pollutants and can inform strategies for bioremediation.

Table 2: Application of this compound in Environmental Studies

| Study Type | Role of Deuterated Compound | Information Gained | Source |

|---|---|---|---|

| Degradation Pathway Analysis | Isotopic Tracer | Identifies transformation products and reconstructs the sequence of chemical changes. | |

| Abiotic Mechanism Study | Mechanistic Probe | Helps determine rate-limiting steps and reaction sites via the kinetic isotope effect. | acs.org |

| Biotic Transformation Study | Labeled Substrate | Traces metabolic pathways in microorganisms and assesses bioremediation potential. | who.int |

Research into Deuterated Aromatic Compounds as Precursors for Advanced Materials (e.g., Polymer Chemistry, OLEDs)

Deuterated aromatic compounds are increasingly recognized as valuable building blocks, or precursors, for the synthesis of advanced materials with enhanced properties. google.com This is particularly evident in the field of organic electronics, specifically in the development of Organic Light-Emitting Diodes (OLEDs). acs.org

The operational lifetime and efficiency of OLEDs can be limited by the degradation of the organic materials within the device. This degradation often involves the breaking of C-H bonds. By strategically replacing these C-H bonds with stronger C-D bonds, the resulting material can be made more resistant to degradation, thereby extending the device's stability and lifespan. acs.orgresearchgate.net

Synthesizing complex organic molecules used in OLEDs can be a multi-step process. It is often more practical and efficient to use a deuterated precursor like this compound early in the synthesis rather than attempting to deuterate the large, final molecule, which may have low solubility or be sensitive to the conditions required for deuteration. mdpi.com The nitro group on the benzene (B151609) ring can be chemically reduced to an amino group (-NH2), transforming the molecule into a deuterated arylamine. Such amines are versatile precursors for a wide range of polymers and photoelectronic materials. researchgate.netmdpi.com

Furthermore, the incorporation of deuterated materials into optoelectronic devices provides unique analytical opportunities. Techniques like neutron reflectometry can be used to study the structure and interfaces of the functioning device, taking advantage of the difference in neutron scattering properties between protonated and deuterated compounds. mdpi.com

Table 3: Deuterated Precursors in Advanced Materials Research

| Application Area | Role of Deuterated Precursor | Resulting Advantage | Source |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Building block for emissive or transport layer materials. | Increased material stability and device lifetime due to the stronger C-D bond (Kinetic Isotope Effect). | acs.orgresearchgate.net |

| Polymer Chemistry | Monomer for creating specialized deuterated polymers. | Synthesis of polymers with enhanced thermal or photochemical stability. | researchgate.net |

| Device Analysis | Component for materials used in functioning devices. | Enables advanced structural analysis of device layers using techniques like neutron reflectometry. | mdpi.com |

Development of Novel Labeled Probes for Fundamental Chemical and Biochemical Research (Non-Clinical)

Beyond its role as an internal standard, this compound and other stable isotope-labeled molecules serve as fundamental probes for chemical and biochemical research in non-clinical settings. impurity.com As a compound with a well-defined structure and a high degree of isotopic enrichment, it can be used to explore a variety of molecular processes. clearsynth.com

In fundamental chemical research, it can be used to study reaction mechanisms and kinetics with great precision. The presence of the deuterium labels allows researchers to follow the molecule's path through a complex reaction sequence.

In biochemical research, such labeled compounds are employed in metabolic studies to trace biochemical pathways. For instance, while this specific compound is not a biological molecule, it can be used to develop and validate new analytical methods that could later be applied to biological systems. The principles learned from tracking this deuterated aromatic compound can be applied to designing more complex labeled probes for studying enzyme kinetics or protein-ligand interactions. The use of deuterium also allows for the determination of protein conformations in certain experimental setups. acs.org The development and application of such probes are essential for advancing the basic science that underpins future discoveries.

Future Directions and Emerging Research Avenues for Deuterated Nitrated Trimethylbenzenes

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the synthesis and analysis of deuterated compounds. ML models are increasingly being developed to predict reaction outcomes, including the final ro-vibrational state distributions of chemical reactions. arxiv.orgaps.orgresearchgate.net These models can be trained on existing data from reactions involving different isotopes, such as hydrogen, deuterium (B1214612), and tritium, to predict the outcomes for new, unseen reactions. arxiv.orgaps.orgresearchgate.net For instance, a neural network trained on the reactions of Ca + H₂ and Ca + T₂ can successfully predict the outcome of the Ca + D₂ reaction. researchgate.net This predictive power can significantly reduce the experimental effort required to optimize reaction conditions for deuteration.

Furthermore, "Δ²-learning" models are emerging as a powerful tool for predicting high-level reaction properties, such as activation energies, based on low-level quantum chemistry calculations. rsc.org This approach can accelerate the characterization of chemical reactions with minimal loss in accuracy, making the design of synthetic routes for complex deuterated molecules more efficient. rsc.org Physics-informed neural networks can also be trained on limited and noisy experimental data to elucidate reaction mechanisms, which is particularly useful for complex systems where extensive data collection is impractical. researchgate.net

Exploration of Novel Catalytic Systems for Efficient Deuteration and Functionalization

Recent research has focused on developing highly efficient and selective catalytic systems for deuteration. acs.orgchemrxiv.org A significant breakthrough is the use of an iron single-atom catalyst with an Fe–P pair site, which demonstrates high efficiency in the deuteration of (hetero)arenes using D₂O as the deuterium source under mild conditions. acs.org This system is not only cost-effective and environmentally friendly but also recyclable, offering substantial advantages over traditional homogeneous and heterogeneous catalysts. acs.org

Supported iridium nanoparticles represent another promising catalytic system for the site-selective deuteration of arenes and heteroarenes. chemrxiv.org This method achieves high chemo- and regioselectivity, avoiding common side reactions and allowing for the late-stage deuteration of complex molecules, including pharmaceuticals. chemrxiv.org Other novel catalytic approaches include manganese-catalyzed C–H activation for the selective deuteration of benzaldehydes using D₂O rsc.org and silver-catalyzed C–H bond deuteration of five-membered aromatic heterocycles. nih.gov The development of these advanced catalytic systems is crucial for the efficient and precise synthesis of deuterated compounds like 2,4,6-Trimethyl-5-nitrobenzene-d11. acs.orgchemrxiv.org

Advanced In Situ Spectroscopic Studies for Real-Time Mechanistic Insights

Understanding the mechanisms of deuteration and functionalization reactions in real-time is critical for their optimization. Advanced in-situ spectroscopic techniques are providing unprecedented insights into these processes. For example, in-situ Fourier transform infrared (FTIR) spectroscopy can be used to monitor the deuteration of materials and the behavior of surface ions. acs.org This technique allows for the direct analysis of reaction progress and the identification of transient intermediates. acs.orgrsc.org

In-situ Raman spectroscopy is another powerful tool for monitoring solid-state reactions, such as the mechanochemically-induced deuteration of Pd-activated C(sp²)–H bonds. rsc.org By combining experimental data with theoretical calculations, researchers can gain a detailed understanding of the reaction course. rsc.org Furthermore, techniques like in-situ X-ray absorption spectroscopy (XAS) and surface-enhanced Raman spectroscopy (SERS) are being employed to study the structural evolution of catalysts and the behavior of intermediates during electrocatalytic reactions, providing valuable information that can be applied to deuteration catalysis. nih.gov The development of surface-specific techniques like reflection–absorption spectroscopy and sum frequency generation is also crucial for studying reactions at interfaces. aip.org

Development of Deuterated Compounds for Supramolecular Chemistry and Host-Guest Interactions Research

Deuterated compounds are finding increasing use in the field of supramolecular chemistry to probe and understand non-covalent interactions. Isotopic substitution, while often considered a minor perturbation, can significantly influence the aggregation behavior and crystal packing of molecules. researchgate.net For instance, the deuteration of pyridine (B92270) N-oxide leads to notable changes in its supramolecular architecture. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,4,6-Trimethyl-5-nitrobenzene-d11, and how does deuteration impact reaction yields?

- Methodological Answer : Deuterated analogs like this compound are typically synthesized via acid-catalyzed H/D exchange or direct deuteration of precursor aromatic rings. For example, selective deuteration at methyl groups may involve refluxing the non-deuterated compound in D₂O with a catalyst (e.g., PtO₂) under inert conditions . Isotopic purity (>98% D) is confirmed via mass spectrometry (MS) and ²H NMR. Yields often decrease by 10–15% compared to non-deuterated analogs due to kinetic isotope effects during substitution .

Q. How is isotopic purity validated for this compound, and what analytical techniques are prioritized?

- Methodological Answer : Isotopic purity is assessed using:

- ²H NMR : To confirm deuteration at specific sites (e.g., methyl groups) and rule out protio impurities.

- High-resolution MS : To measure the exact mass and isotopic distribution (e.g., m/z shifts corresponding to Dₙ clusters).

- Elemental analysis (EA) : To quantify %D and ensure compliance with stoichiometric expectations .

Q. What are the key applications of this compound in analytical chemistry?

- Methodological Answer : This compound serves as an internal standard in:

- LC-MS/MS environmental analysis : For quantifying nitroaromatic pollutants via isotope dilution, minimizing matrix effects .

- NMR spectroscopy : As a shift reference in deuterated solvents (e.g., CDCl₃) due to its distinct aromatic proton environment .

Advanced Research Questions

Q. How do isotopic effects influence the reactivity of this compound in photodegradation studies compared to its non-deuterated counterpart?

- Methodological Answer : Deuteration alters reaction kinetics due to increased bond strength (C-D vs. C-H). For example:

- Photolysis : The deuterated compound exhibits a 20–30% slower degradation rate under UV light, measurable via time-resolved UV-vis spectroscopy.

- Mechanistic insights : Comparative DFT calculations (using software like Gaussian) model the energy barriers for H/D abstraction, explaining kinetic differences .

Q. What experimental design considerations are critical when using this compound in tracer studies for metabolic pathway analysis?

- Methodological Answer : Key factors include:

- Stability under biological conditions : Pre-incubation in buffer (pH 7.4, 37°C) with LC-MS monitoring to assess deuterium retention.

- Isotope dilution calibration : Spiking known concentrations into cell lysates and validating recovery rates (85–110%) to ensure quantitative accuracy .

- Control experiments : Parallel assays with non-deuterated analogs to distinguish isotopic effects from metabolic interference .

Q. How can contradictory data on the solubility of this compound in polar solvents be resolved?

- Methodological Answer : Discrepancies often arise from:

- Crystallographic impurities : Recrystallization from acetone/hexane followed by X-ray diffraction (SHELX refinement) identifies polymorphic forms affecting solubility .

- Solvent deuteration : Using DMSO-d₆ vs. DMSO alters solubility; quantify via gravimetric analysis and correlate with Hansen solubility parameters .

Q. What computational strategies are effective for modeling the vibrational spectra of this compound?

- Methodological Answer :

- DFT simulations : B3LYP/6-311+G(d,p) basis sets predict IR frequencies, with scaling factors (0.96–0.98) applied to match experimental data (e.g., NIST reference spectra) .

- Normal mode analysis : Assign peaks in the 1500–1600 cm⁻¹ range to nitro-group vibrations, validated via isotopic substitution in simulations .

Methodological Best Practices

- Storage : Store at –20°C in amber vials to prevent photodegradation and deuterium loss .

- Cross-validation : Combine NMR, MS, and chromatographic data (e.g., HPLC-DAD) to confirm identity and purity .

- Error mitigation : Replicate experiments under controlled humidity to minimize H/D exchange artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.